molecular formula C18H20N4O3 B3917607 N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide

N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide

Numéro de catalogue B3917607
Poids moléculaire: 340.4 g/mol
Clé InChI: CLZCWCKNNBNIDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide, also known as PA-824, is a promising compound that has gained attention in the field of drug discovery due to its potential as a new tuberculosis (TB) drug. TB is a global health concern, and the emergence of multidrug-resistant TB has made the need for new drugs urgent. PA-824 has shown promising results in preclinical studies and is currently in clinical trials.

Mécanisme D'action

N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is a prodrug that is activated by a deazaflavin-dependent nitroreductase enzyme, which is present in both replicating and non-replicating TB. The activated form of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide inhibits mycolic acid biosynthesis, which is essential for the survival of TB. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide also has a sterilizing effect on TB by killing non-replicating bacteria.
Biochemical and Physiological Effects
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has been shown to have low toxicity in preclinical studies. It is rapidly converted to its active form in TB, and its half-life is longer than that of other TB drugs. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has also been shown to penetrate TB granulomas, which are sites of TB infection that are difficult to treat.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has several advantages for lab experiments. It has shown activity against both drug-susceptible and drug-resistant TB strains, making it a potential candidate for combination therapy. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide also has a sterilizing effect on TB, which is a major challenge in TB treatment. However, the synthesis of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is complex and time-consuming, which may limit its availability for lab experiments.

Orientations Futures

There are several future directions for research on N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide. One direction is to study the safety and efficacy of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide in combination therapy with other TB drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide in humans. Additionally, the mechanism of action of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide needs to be further elucidated to optimize its use in TB treatment. Finally, the synthesis of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide needs to be optimized to increase its availability for lab experiments and clinical trials.
Conclusion
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is a promising compound that has shown activity against both drug-susceptible and drug-resistant TB strains in preclinical studies. It has a unique mechanism of action that inhibits mycolic acid biosynthesis and has a sterilizing effect on TB. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is currently in phase II clinical trials, and the results are awaited. There are several future directions for research on N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide, including studying its safety and efficacy in combination therapy, studying its pharmacokinetics and pharmacodynamics in humans, and optimizing its synthesis for lab experiments and clinical trials.

Applications De Recherche Scientifique

N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has been extensively studied for its potential as a new TB drug. It has shown activity against both drug-susceptible and drug-resistant TB strains in preclinical studies. In addition, N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has also shown activity against non-replicating TB, which is a major challenge in TB treatment. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is currently in phase II clinical trials, and the results are awaited.

Propriétés

IUPAC Name

N-[2-[[3-(propanoylamino)benzoyl]amino]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-16(23)22-15-5-3-4-14(12-15)18(25)21-11-10-20-17(24)13-6-8-19-9-7-13/h3-9,12H,2,10-11H2,1H3,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZCWCKNNBNIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
Reactant of Route 5
Reactant of Route 5
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.